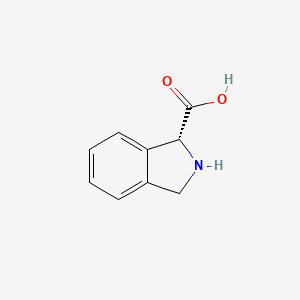
(R)-isoindoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-isoindoline-1-carboxylic acid is a chiral compound that belongs to the class of isoindoline derivatives It is characterized by a carboxylic acid group attached to the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-isoindoline-1-carboxylic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the desired enantiomer is obtained. One common method involves the asymmetric hydrogenation of isoindoline derivatives using chiral phosphine ligands and transition metal catalysts under hydrogen gas . Another approach is the resolution of racemic mixtures using chiral resolving agents .
Industrial Production Methods: In industrial settings, the production of ®-isoindoline-1-carboxylic acid may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and enantiomeric purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: ®-isoindoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isoindoline ring can undergo substitution reactions with various electrophiles or nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
®-isoindoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of ®-isoindoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The isoindoline ring structure may also interact with hydrophobic pockets in target molecules, affecting their function .
Comparison with Similar Compounds
(S)-isoindoline-1-carboxylic acid: The enantiomer of ®-isoindoline-1-carboxylic acid with different stereochemistry.
Isoindoline-2-carboxylic acid: A structural isomer with the carboxylic acid group at a different position on the isoindoline ring.
Isoindoline-1,3-dicarboxylic acid: A derivative with two carboxylic acid groups on the isoindoline ring .
Uniqueness: ®-isoindoline-1-carboxylic acid is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(1R)-2,3-dihydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
OFKFBEJYOHXPIA-MRVPVSSYSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2[C@@H](N1)C(=O)O |
Canonical SMILES |
C1C2=CC=CC=C2C(N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


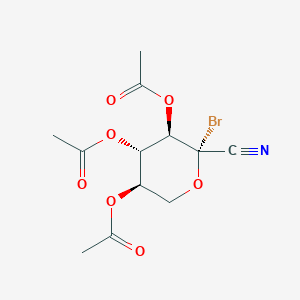
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
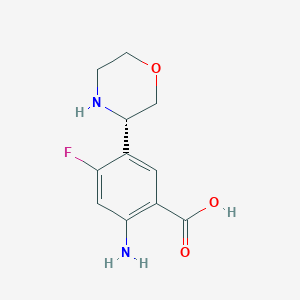

![1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12847282.png)

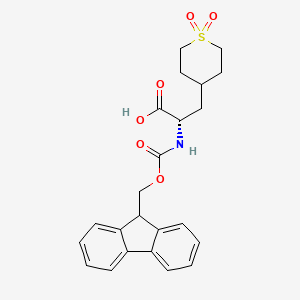
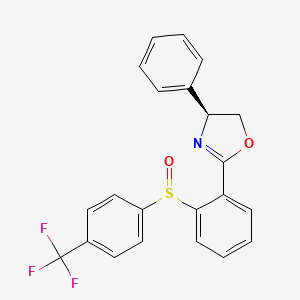
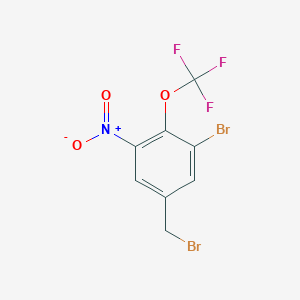
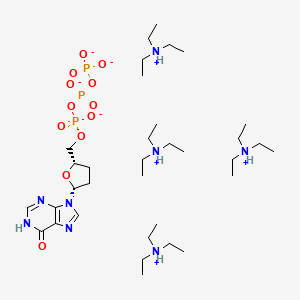
![(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-6-fluoro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B12847326.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)

